molecular formula C30H27N3O5S B2612091 N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide CAS No. 312750-32-6

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide

Cat. No. B2612091
CAS RN: 312750-32-6
M. Wt: 541.62
InChI Key: NPLIMBYLEAZWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus Kinase (JAK) family, which plays a crucial role in regulating the immune system. BMS-986165 has shown potential as a therapeutic agent for various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Scientific Research Applications

Chemoselective Synthesis and Biological Interests

Chemoselective N-benzoylation of Aminophenols

A study describes the chemoselective N-benzoylation of 2-aminophenol and 4-aminophenol, resulting in compounds with significant biological interest, showcasing a methodology for synthesizing N-(2-hydroxyphenyl)benzamides through a sequence involving thiourea formation and subsequent intramolecular nucleophilic attacks (Singh et al., 2017).

Antimicrobial Properties

New Acylthiourea Derivatives

Research into acylthiourea derivatives, including those structurally related to the compound , has shown these substances to possess antimicrobial properties effective against various bacterial and fungal strains at low concentrations, highlighting their potential as antimicrobial agents (Limban et al., 2011).

Structure-Activity Relationships

Selective Endothelin Receptor-A Antagonists

A study on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, compounds with a structural motif somewhat related to the subject chemical, has revealed potent and selective antagonism of the endothelin receptor-A, offering insights into the molecular design of selective receptor antagonists (Wu et al., 1997).

Histone Deacetylase Inhibition

Orally Active Histone Deacetylase Inhibitor

The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an isotype-selective histone deacetylase (HDAC) inhibitor, highlights the potential application of similar benzamide compounds in cancer treatment through epigenetic modulation (Zhou et al., 2008).

Supramolecular Chemistry

Supramolecular Copper(II) Complexes

Research into the novel ligand N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide and its polymeric complexes with copper(II) showcases the utility of benzamide derivatives in forming supramolecular structures with potential applications in material science and catalysis (El-Sonbati et al., 2018).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O5S/c1-20-13-18-27(25(19-20)28(34)21-9-5-4-6-10-21)32-30(36)24-11-7-8-12-26(24)31-29(35)22-14-16-23(17-15-22)39(37,38)33(2)3/h4-19H,1-3H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLIMBYLEAZWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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